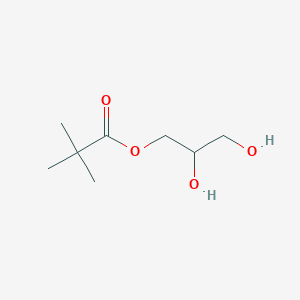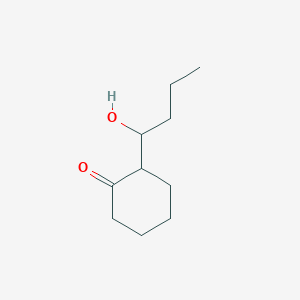![molecular formula C18H28O2Si B14608613 Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- CAS No. 59853-33-7](/img/structure/B14608613.png)
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is a specialized organosilicon compound with the molecular formula C18H28O2Si . This compound is characterized by the presence of two ethynylcyclohexyl groups attached to a dimethylsilane core. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- typically involves the reaction of ethynylcyclohexanol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silanol, which is then converted to the desired silane compound . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanols, siloxanes, and silanes with different functional groups .
Applications De Recherche Scientifique
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- involves the interaction of its silicon-containing groups with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the functionalization of surfaces and the synthesis of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Similar in structure but with different functional groups.
bis(1-Ethenylhexyl)oxysilane: Another related compound with ethenyl groups instead of ethynyl.
Uniqueness
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is unique due to its ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise molecular modifications and high stability .
Propriétés
Numéro CAS |
59853-33-7 |
|---|---|
Formule moléculaire |
C18H28O2Si |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3 |
Clé InChI |
IOUGLPGLRSMWTF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)
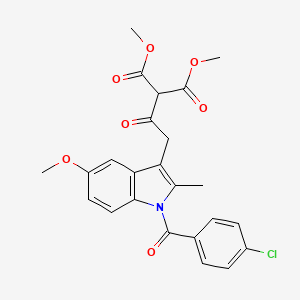

![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
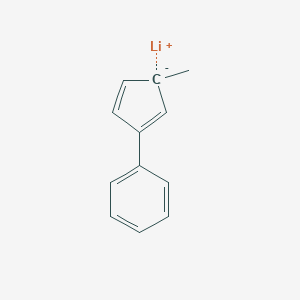
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
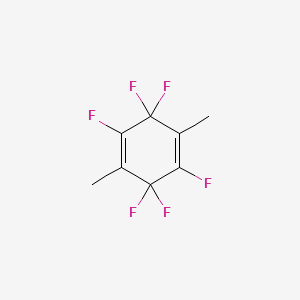
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)
